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Cat. No.: B10753689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent angiotensin-

converting enzyme (ACE) inhibitors, enalapril maleate and captopril, with a specific focus on

their efficacy in mitigating cardiac hypertrophy. The information presented herein is intended to

support research and development efforts in the field of cardiovascular therapeutics.

Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to

pressure overload and other stimuli. While initially adaptive, sustained hypertrophy can lead to

heart failure. Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the

management of cardiovascular diseases, including hypertension and heart failure, and have

been shown to induce the regression of cardiac hypertrophy. Enalapril and captopril are two

widely studied ACE inhibitors. While both share a common mechanism of action, differences in

their pharmacokinetic profiles and ancillary properties may influence their therapeutic effects on

cardiac remodeling.

Mechanism of Action: Inhibition of the Renin-
Angiotensin-Aldosterone System
Both enalapril and captopril exert their primary therapeutic effect by inhibiting ACE, a key

enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] Enalapril is a prodrug that is
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hydrolyzed in the liver to its active metabolite, enalaprilat.[1][2][3] Enalaprilat is a potent

inhibitor of ACE. Captopril is an active drug in its administered form.

The inhibition of ACE leads to a cascade of effects beneficial in cardiac hypertrophy:

Reduced Angiotensin II Production: By blocking the conversion of angiotensin I to

angiotensin II, these drugs decrease the levels of angiotensin II, a potent vasoconstrictor and

a key stimulus for cardiomyocyte growth and interstitial fibrosis.[1][2]

Decreased Aldosterone Secretion: Reduced angiotensin II levels lead to decreased

aldosterone secretion from the adrenal cortex. This results in reduced sodium and water

retention, thereby decreasing cardiac preload.[1][2]

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a

potent vasodilator. Inhibition of ACE leads to increased bradykinin levels, which contributes

to vasodilation and may have direct cardioprotective effects.[3]

The overall effect is a reduction in both the preload and afterload on the heart, creating a more

favorable hemodynamic environment that promotes the regression of cardiac hypertrophy.

Signaling Pathway of ACE Inhibitors in Cardiac
Hypertrophy

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://go.drugbank.com/drugs/DB00584
https://www.accessdata.fda.gov/drugsatfda_docs/label/2018/018998s083lbl.pdf
https://www.ncbi.nlm.nih.gov/books/NBK557708/
https://go.drugbank.com/drugs/DB00584
https://www.accessdata.fda.gov/drugsatfda_docs/label/2018/018998s083lbl.pdf
https://go.drugbank.com/drugs/DB00584
https://www.accessdata.fda.gov/drugsatfda_docs/label/2018/018998s083lbl.pdf
https://www.ncbi.nlm.nih.gov/books/NBK557708/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Renin-Angiotensin-Aldosterone System (RAAS)

ACE Inhibitors

Downstream Effects

Angiotensinogen
Angiotensin I Renin Angiotensin II ACE AT1 Receptor

Renin

ACE
Vasoconstriction

Aldosterone Secretion

Fibrosis

Cardiomyocyte Growth

Enalapril (Prodrug) Liver Hydrolysis Enalaprilat (Active)

Captopril (Active)

Cardiac Hypertrophy

Click to download full resolution via product page

Caption: Mechanism of action of Enalapril and Captopril via RAAS inhibition.

Preclinical Evidence: Comparative Efficacy in
Animal Models
Numerous preclinical studies have demonstrated the efficacy of both enalapril and captopril in

attenuating cardiac hypertrophy in various animal models.

Spontaneously Hypertensive Rats (SHR)
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The spontaneously hypertensive rat (SHR) is a widely used genetic model of hypertension and

subsequent cardiac hypertrophy.

Experimental Protocol: Male SHRs and normotensive Wistar-Kyoto (WKY) rats are used as

controls. Enalapril maleate (e.g., 20 mg/kg per day) is administered in the drinking water for a

period of 5 weeks.[4][5] Cardiac hypertrophy is assessed by measuring the heart weight to

body weight ratio (HW/BW) and by histological analysis of cardiomyocyte size.

Treatment Group
Heart Weight /
Body Weight
(mg/g)

Systolic Blood
Pressure (mmHg)

Reference

WKY Control 2.5 ± 0.1 120 ± 5 [4][5]

SHR Control 3.8 ± 0.2 190 ± 10 [4][5]

SHR + Enalapril 2.6 ± 0.1 130 ± 8 [4][5]

Key Findings: Chronic treatment with enalapril significantly reduces systolic blood pressure and

leads to a complete regression of cardiac hypertrophy in SHRs.[4][5] Studies have also shown

that enalapril normalizes the enhanced activity of Na+/H+ and Na+-independent Cl-/HCO3-

exchangers in hypertrophic myocardium, suggesting a role for protein kinase C (PKC)-

dependent mechanisms in its therapeutic effect.[4][5]

Sinoaortic Denervated (SAD) Rats
Sinoaortic denervation in rats leads to neurogenic hypertension and subsequent cardiac

hypertrophy.

Experimental Protocol: Sinoaortic denervation is performed surgically. Captopril (e.g., 20

mg/kg, administered subcutaneously twice daily for 15 days) is administered to a cohort of SAD

rats.[6] The development of cardiac hypertrophy is assessed by measuring the left ventricular

weight to body weight ratio.[6]
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Treatment Group
Left Ventricular Weight /
Body Weight (mg/g)

Reference

Sham-operated (SO) 2.08 ± 0.04 [6]

Sinoaortic Denervated (SAD) 2.33 ± 0.05 [6]

SAD + Captopril 2.12 ± 0.03 [6]

Key Findings: Administration of captopril prevents the development of ventricular hypertrophy

in SAD rats, indicating the involvement of the renin-angiotensin system in this model of cardiac

hypertrophy.[6]

Pressure Overload-Induced Cardiac Hypertrophy
Transverse aortic constriction (TAC) is a surgical model that induces pressure overload and

subsequent cardiac hypertrophy and heart failure.

Experimental Protocol: C57Bl6J mice undergo transverse aortic constriction. Captopril (e.g., 30

mg/kg/day) is administered from one week post-TAC for four weeks.[7] Cardiac function and

geometry are assessed by echocardiography.

Key Findings: Captopril has been shown to prevent left ventricular hypertrophy and improve

cardiac function in the TAC model, highlighting its efficacy in a pressure overload setting.[7]

Experimental Workflow: Animal Model of Cardiac
Hypertrophy
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Caption: A generalized experimental workflow for studying cardiac hypertrophy in animal

models.

Clinical Evidence: Head-to-Head Comparisons
Clinical trials have compared the effects of enalapril and captopril on cardiac hypertrophy and

related outcomes in hypertensive patients.

Hypertensive Patients with Chronic Renal Failure
A prospective, randomized, single-blind study was conducted in 72 undialyzed patients with

chronic renal failure, mild-to-moderate hypertension, and left ventricular hypertrophy.[8]

Patients were assigned to receive either captopril (n=36) or enalapril (n=36) for 12 months.[8]

Parameter
Captopril (12
months)

Enalapril (12
months)

Reference

Reduction in Left

Ventricular Mass

Index

20% 19% [8]

Key Findings: Both captopril and enalapril monotherapy resulted in a significant regression of

left ventricular mass index and improvement in diastolic function without deteriorating systolic

performance.[8] The magnitude of this effect was comparable between the two drugs.[8]

Patients with Mild to Moderate Hypertension
A double-blind, multicenter study compared the antihypertensive effects of captopril and

enalapril in 69 hypertensive patients.[9]

Parameter Captopril (9 weeks) Enalapril (9 weeks) Reference

Mean Reduction in

Diastolic Blood

Pressure

16.9% 20.9% [9]

DBP Normalization

(low dose)
11.8% 26.4% [9]
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Key Findings: Enalapril was found to be more potent and longer-acting in reducing diastolic

blood pressure compared to captopril at the doses studied.[9] Both drugs were well-tolerated.

[9]

Summary and Conclusion
Both enalapril and captopril are effective ACE inhibitors that can induce the regression of

cardiac hypertrophy.

Preclinical studies in various animal models consistently demonstrate the efficacy of both

drugs in preventing and reversing cardiac hypertrophy.

Clinical trials in hypertensive patients, including those with chronic renal failure, confirm that

both enalapril and captopril can significantly reduce left ventricular mass.

While both drugs have a similar mechanism of action and comparable efficacy in regressing

cardiac hypertrophy, some studies suggest that enalapril may have a more potent and longer-

lasting antihypertensive effect. The choice between enalapril and captopril may be influenced

by factors such as dosing frequency (enalapril is typically dosed once or twice daily, while

captopril often requires more frequent administration), patient tolerability, and cost.

For drug development professionals, the key takeaway is that the fundamental mechanism of

ACE inhibition is robustly effective against cardiac hypertrophy. Future research could focus on

developing ACE inhibitors with improved tissue penetration, longer half-lives, or novel ancillary

properties that could offer additional cardioprotective benefits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. go.drugbank.com [go.drugbank.com]

2. accessdata.fda.gov [accessdata.fda.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2841251/
https://pubmed.ncbi.nlm.nih.gov/2841251/
https://www.benchchem.com/product/b10753689?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB00584
https://www.accessdata.fda.gov/drugsatfda_docs/label/2018/018998s083lbl.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

4. ahajournals.org [ahajournals.org]

5. Enalapril induces regression of cardiac hypertrophy and normalization of pHi regulatory
mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Captopril prevents ventricular hypertrophy in sinoaortic denervated rats - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. cardiomedex.com [cardiomedex.com]

8. ACE inhibitors captopril and enalapril induce regression of left ventricular hypertrophy in
hypertensive patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Enalapril versus captopril: a double-blind multicentre comparison in essential hypertension
- PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Enalapril Maleate vs. Captopril: A Comparative Analysis
of Efficacy in Cardiac Hypertrophy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10753689#enalapril-maleate-vs-captopril-a-
comparative-study-on-cardiac-hypertrophy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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